molecular formula C16H21BrFNO3 B1401217 Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate CAS No. 1379375-36-6

Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B1401217
CAS No.: 1379375-36-6
M. Wt: 374.24 g/mol
InChI Key: YAYMFXUDSWLTDI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H21BrFNO3 and its molecular weight is 374.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Piperidine Derivatives : Tert-butyl-4-hydroxypiperidine-1-carboxylate is a precursor in synthesizing various biologically active compounds, including crizotinib, an important cancer medication (Kong et al., 2016).
  • Role in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is used in synthesizing small molecule anticancer drugs (Zhang et al., 2018).
  • Synthetic Pathways and Structural Analysis : The molecule has been characterized using various spectroscopic methods, confirming its structure and aiding in the development of synthetic routes for related compounds (Sanjeevarayappa et al., 2015).

Pharmaceutical Applications

  • Intermediate in Drug Synthesis : It acts as a key intermediate in the synthesis of various pharmaceuticals, such as Vandetanib, used in treating cancer (Wang et al., 2015).
  • Development of Potent Deoxycytidine Kinase Inhibitors : A derivative, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, is crucial in preparing potent deoxycytidine kinase inhibitors, highlighting its significance in cancer treatment (Zhang et al., 2009).

Molecular Structure and Properties

  • X-ray Crystallography : The structure of related compounds has been studied through X-ray crystallography, providing insights into molecular packing and intermolecular interactions, crucial for understanding its behavior in different environments (Didierjean et al., 2004).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity : Some derivatives have been screened for antibacterial and anthelmintic activities, with varying degrees of effectiveness, suggesting potential for further exploration in these areas (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19-6-4-13(5-7-19)21-14-9-11(17)8-12(18)10-14/h8-10,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYMFXUDSWLTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of triphenylphosphine (1.75 g, 6.66 mmol) and 3-bromo-5-fluorophenol (795 mg, 4.16 mmol) and tert-butyl 4-hydroxypiperidine-1-carboxylate (922 mg, 4.58 mmol) in THF (20. mL) was added di-tert-butyl azodicarboxylate (1.53 g, 6.66 mmol) (DBAD) at 0° C. The reaction was stirred overnight at room temperature. The solvent was removed and the residue was dissolved in methanol and purified by preparative-LCMS (C18 column eluting with a gradient of ACN/H2O containing 0.15% NH4OH) to give the desired product (1.09 g, 70%). LCMS (M+Na)+: 396.0, 398.0.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
922 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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